Enzymatic Potency: EDI048 Demonstrates 6.25-Fold Greater Inhibition of Cryptosporidium PI(4)K Compared to KDU731
EDI048 (Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate) is a significantly more potent inhibitor of the primary drug target, Cryptosporidium PI(4)K (CpPI4K), than its well-characterized pyrazolopyridine analog KDU731. In head-to-head biochemical assays using purified CpPI4K enzyme, EDI048 achieved an IC50 of 4 nM, while KDU731 required a 6.25-fold higher concentration to achieve 50% inhibition, with an IC50 of 25 nM .
| Evidence Dimension | Enzymatic inhibition of Cryptosporidium PI(4)K (IC50) |
|---|---|
| Target Compound Data | IC50 = 4 nM |
| Comparator Or Baseline | KDU731, IC50 = 25 nM |
| Quantified Difference | 6.25-fold higher potency for EDI048 (4 nM vs. 25 nM) |
| Conditions | Purified recombinant Cryptosporidium parvum PI(4)K enzyme, in vitro biochemical assay. |
Why This Matters
Higher target engagement at lower concentrations minimizes required dosage, which is a key factor in achieving the 'gut-restricted' design goal and reducing the risk of off-target effects.
